molecular formula C7H10O4 B8697890 1-Methoxy-3-oxobut-1-en-2-yl acetate CAS No. 74441-37-5

1-Methoxy-3-oxobut-1-en-2-yl acetate

Cat. No.: B8697890
CAS No.: 74441-37-5
M. Wt: 158.15 g/mol
InChI Key: FNJQMZSSPJYRSD-UHFFFAOYSA-N
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Description

1-Methoxy-3-oxobut-1-en-2-yl acetate is an organic compound featuring a conjugated enone system (α,β-unsaturated ketone) and ester functionalities. Its structure includes a methoxy group (–OCH₃) at position 1, a ketone at position 3, and an acetate ester (–OAc) at position 2 of the butenyl backbone. This arrangement confers unique reactivity, such as susceptibility to nucleophilic attacks at the β-carbon of the enone and participation in cycloaddition reactions.

Properties

CAS No.

74441-37-5

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

(1-methoxy-3-oxobut-1-en-2-yl) acetate

InChI

InChI=1S/C7H10O4/c1-5(8)7(4-10-3)11-6(2)9/h4H,1-3H3

InChI Key

FNJQMZSSPJYRSD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=COC)OC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of 1-Methoxy-3-oxobut-1-en-2-yl Acetate and Analogues

Compound Name Molecular Formula Functional Groups CAS Number Key Applications/Properties
1-Methoxy-3-oxobut-1-en-2-yl acetate C₇H₁₀O₅ Methoxy, α,β-unsaturated ketone, ester Not provided Potential biological activity (inferred)
(E)-2-Methoxy-4-(3-oxobut-1-enyl)phenyl acetate C₁₃H₁₄O₄ Phenyl, methoxy, enone, ester Not provided Antimicrobial, antitumor applications
Methyl 2-benzoylamino-3-oxobutanoate C₁₂H₁₃NO₄ Benzoylamino, ketone, ester Not provided Intermediate in heterocyclic synthesis
1-(Methylsulfanyl)-1-oxopropan-2-yl acetate C₆H₁₀O₃S Methylsulfanyl, ketone, ester 74586-09-7 Likely sulfur-based reactivity
2-Methoxy-1-methylethyl acetate C₆H₁₂O₃ Methoxy, branched ester 108-65-6 Industrial solvent, coatings

Key Observations:

  • α,β-Unsaturated Ketones: Both 1-Methoxy-3-oxobut-1-en-2-yl acetate and (E)-2-Methoxy-4-(3-oxobut-1-enyl)phenyl acetate contain conjugated enone systems, which are critical for biological activity (e.g., antimicrobial effects via electrophilic interactions) .
  • Amino vs. Methoxy Substituents: Methyl 2-benzoylamino-3-oxobutanoate replaces the methoxy group with a benzoylamino moiety, increasing hydrogen-bonding capacity and altering reactivity in condensation reactions (e.g., forming enamino esters) .
  • Sulfur-Containing Analogues : 1-(Methylsulfanyl)-1-oxopropan-2-yl acetate substitutes oxygen with sulfur in the thioester group, likely enhancing nucleophilicity at the carbonyl carbon and altering metabolic stability .
  • Simpler Esters : 2-Methoxy-1-methylethyl acetate lacks conjugated systems but is widely used as a solvent due to its low toxicity and high solubility in organic matrices .

Reactivity and Stability

  • Enone Reactivity: The α,β-unsaturated ketone in 1-Methoxy-3-oxobut-1-en-2-yl acetate facilitates Michael additions and Diels-Alder reactions, similar to phenyl-substituted analogues .
  • Ester Hydrolysis: Compared to 2-Methoxy-1-methylethyl acetate, the target compound’s conjugated system may slow ester hydrolysis under basic conditions due to electron withdrawal by the enone .
  • Thermal Stability : Sulfur-containing analogues (e.g., 1-(methylsulfanyl)-1-oxopropan-2-yl acetate) may exhibit lower thermal stability than oxygen-based esters due to weaker C–S bonds .

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